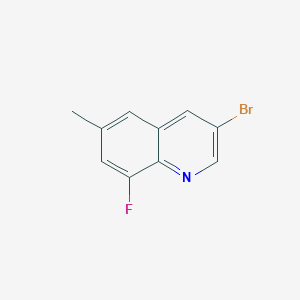
3-Bromo-8-fluoro-6-methylquinoline
説明
3-Bromo-8-fluoro-6-methylquinoline is a chemical compound with the molecular formula C10H7BrFN. It has a molecular weight of 240.07 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7BrFN/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties of this compound.科学的研究の応用
Fluorescent Probes for Biological Applications
A study demonstrated the potential use of fluorescent probes derived from 6-methylquinoline, including compounds synthesized through reactions involving 3-bromo-1-propanol, for chloride ion detection in biological systems. These probes exhibit high sensitivity to chloride ions, with one of the dyes showing a Stern-Volmer constant significantly higher than previously reported probes, indicating its potential for precise chloride determination in biological contexts (Geddes, Apperson, Karolin, & Birch, 2001).
Synthetic Route Optimization for Drug Discovery
In the realm of medicinal chemistry, the telescoping process has been applied to the synthesis of a key intermediate in drug discovery, showcasing an improvement in efficiency by reducing the number of isolation processes. This optimization underscores the compound's relevance in accelerating the development and supply of potential drug candidates (Nishimura & Saitoh, 2016).
Knorr Synthesis Application
Research on the synthesis of bromo- and chloro-substituted methylquinoline derivatives highlights the utility of the Knorr synthesis method in preparing compounds of interest for studies on infectious diseases. This work provides insights into optimizing conditions for specific synthetic pathways and the influence of electron-attracting groups on the cyclization step, contributing to the field of synthetic organic chemistry and infectious disease research (Wlodarczyk et al., 2011).
Friedländer Reaction for Halogenated Quinolines
A general methodology leveraging the Friedländer reaction has been established for synthesizing various halogenated quinolines, including 3-bromoquinolines, from α-haloketones. This approach is significant for its versatility and the potential for parallel synthesis, offering a valuable strategy for constructing halogenated quinoline derivatives which are crucial in numerous chemical and pharmaceutical applications (Ryabukhin et al., 2011).
Cytotoxic Studies of Quinoline Derivatives
Research into 8-hydroxyquinoline derivatives and their metal complexes, including those with halo substituents like bromo, has revealed significant insights into their structure, spectral properties, and cytotoxic activities against cancer cell lines. These studies are crucial for the development of novel anticancer agents, with certain compounds showing enhanced antiproliferative activity, suggesting potential therapeutic applications (Kotian et al., 2021).
Safety and Hazards
The safety information for 3-Bromo-8-fluoro-6-methylquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
作用機序
Target of Action
Quinoline compounds are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This process involves the interaction of the quinoline compound with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Quinoline compounds are known to influence various biochemical pathways depending on their specific functional groups .
Result of Action
Quinoline compounds are known to exhibit diverse biological activities, including antibacterial, antineoplastic, and antiviral activities .
特性
IUPAC Name |
3-bromo-8-fluoro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODFXMHHVCMWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone hydrobromide](/img/structure/B1379264.png)


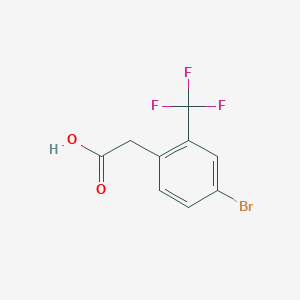
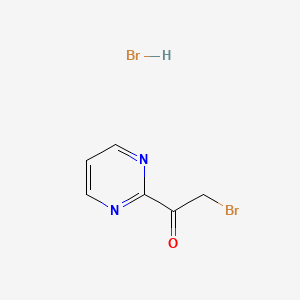
methanone hydrobromide](/img/structure/B1379271.png)
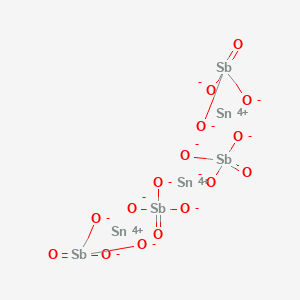
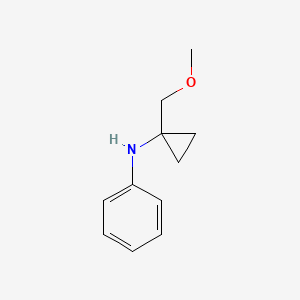
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)
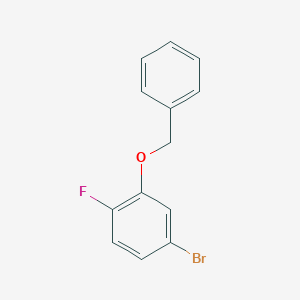
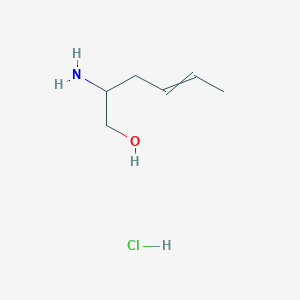
![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)
![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)

